

Comparative Analysis of Benzyloxy-Substituted Aromatic Amides as Potential Therapeutic Agents

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Compound of Interest

Compound Name: *2-(BenzylOxy)isonicotinic acid*

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For Researchers, Scientists, and Drug Development Professionals

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Introduction

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The introduction of a benzyloxy group at the 2-position of the pyridine ring is a key structural modification intended to explore new chemical space and biological activities. However, a comprehensive comparative study on a series of "**2-(BenzylOxy)isonicotinic acid**" analogs is not readily available in the current scientific literature.

This guide, therefore, presents a detailed comparative analysis of a closely related series of benzyloxy benzamide derivatives that have been synthesized and evaluated for their neuroprotective effects. This class of compounds shares the critical benzyloxy moiety and provides a robust dataset for understanding structure-activity relationships (SAR). Additionally, to provide a broader context, the known biological activities of various isonicotinic and nicotinic acid derivatives, such as their antibacterial properties, will be discussed. This guide aims to provide researchers and drug development professionals with valuable insights into the therapeutic potential of these scaffolds, supported by experimental data, detailed protocols, and pathway visualizations.

I. Comparative Biological Activity of Benzyloxy Benzamide Derivatives

A recent study focused on the development of benzyloxy benzamide derivatives as neuroprotective agents targeting the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, which is implicated in neuronal damage during ischemic stroke[1]. The following tables summarize the structure-activity relationship (SAR) of these analogs, highlighting the impact of substitutions on the benzyloxy and benzamide rings on their neuroprotective activity.

Data Presentation: Neuroprotective Activity of Benzyloxy Benzamide Analogs

The neuroprotective activity of the synthesized compounds was evaluated in primary cortical neurons against glutamate-induced damage. The data is presented as the half-maximal effective concentration (EC50).

Table 1: Structure-Activity Relationship of Substitutions on the Benzyloxy Ring

Compound	R1	R2	R3	R4	EC50 (µM) [1]
Lead Compound	H	H	H	H	1.5
Analog 1	F	H	H	H	0.8
Analog 2	H	F	H	H	1.2
Analog 3	H	H	F	H	0.5
Analog 4	Cl	H	H	H	1.1
Analog 5	H	Cl	H	H	1.8
Analog 6	H	H	Cl	H	0.9
Analog 7	OCH ₃	H	H	H	2.5
Analog 8	H	H	OCH ₃	H	1.3

Table 2: Structure-Activity Relationship of Substitutions on the Benzamide Ring

Compound R5 R6 EC50 (µM)[1] --- --- ---	Lead Compound H H 1.5 Analog 9 F
H 0.7 Analog 10 H F 1.0 Analog 11 Cl H 0.9 Analog 12 H Cl 1.3 Analog	
13 CH3 H 2.1 Analog 14 H CH3 1.8	

II. Broader Context: Biological Activities of Isonicotinic and Nicotinic Acid Derivatives

While a direct comparison of "**2-(Benzylxy)isonicotinic acid**" analogs is unavailable, the broader families of isonicotinic and nicotinic acid derivatives have been extensively studied and exhibit a wide range of biological activities, most notably antibacterial effects.

Antibacterial Activity of Nicotinic Acid-Based Acylhydrazones

A study on novel nicotinic acid derivatives, specifically acylhydrazones, demonstrated significant activity against Gram-positive bacteria.

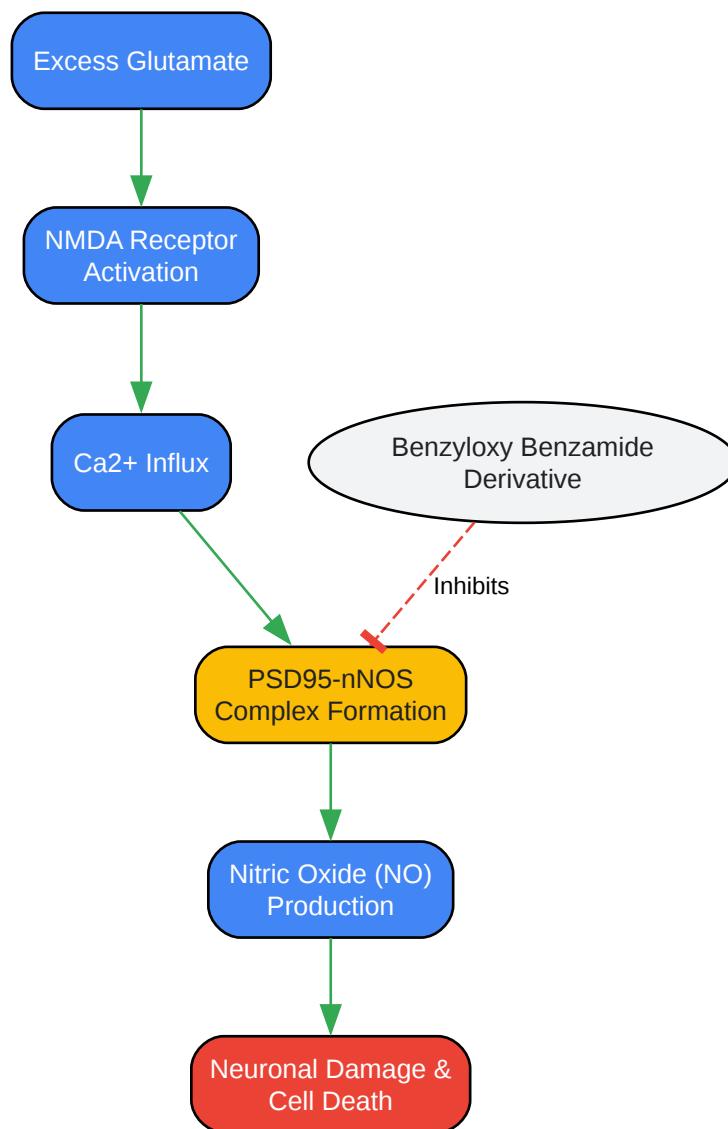
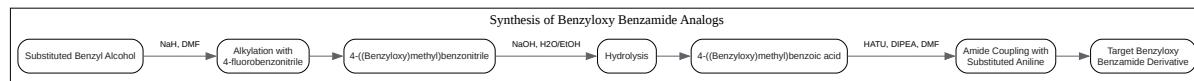
Table 3: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives

Compound	R-group on Acylhydrazone	Target Bacteria	MIC (µg/mL)[2]
Compound 5	4-Chlorophenyl	Staphylococcus aureus	15.62
Staphylococcus epidermidis	7.81		
Compound 13	5-Nitro-2-furyl	Staphylococcus aureus	7.81
Staphylococcus epidermidis	1.95		
Bacillus subtilis	3.91		

III. Experimental Protocols

A. Synthesis of Benzyloxy Benzamide Derivatives

The general synthetic route for the benzyloxy benzamide derivatives is depicted below.



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References

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